

A Technical Guide to Commercial Glyburide-d11 Reference Standard for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available **Glyburide-d11** reference standards. This document outlines key technical data from various suppliers, detailed experimental protocols for its use as an internal standard, and visual representations of its mechanism of action and analytical applications.

Commercial Suppliers and Quantitative Data

Glyburide-d11, a deuterated analog of the antidiabetic drug glyburide, is an essential tool for pharmacokinetic and bioanalytical studies. Its use as an internal standard in mass spectrometry-based assays ensures accurate quantification of glyburide in complex biological matrices. Several commercial suppliers offer **Glyburide-d11** reference standards. The following table summarizes the available quantitative data for these products.



Supplier	Product Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Isotopic Enrichmen t
Clearsynth	CS-O- 06649	1189985- 02-1	C23H17D11 CIN3O5S	505.07	≥ 95% (HPLC)	Not specified
LGC Standards	TRC- G598352	1189985- 02-1	C23H17D11 CIN3O5S	505.071	>95% (HPLC)	Not specified
Simson Pharma	G070006	1189985- 02-1	C23H17D11 CIN3O5S	505.07	Custom Synthesis	Not specified
TLC Pharmaceu tical Standards	G-133	1189985- 02-1	C23H17D11 CIN3O5S	505.07	Not specified	Not specified
United States Biological	G8139-05	1189985- 02-1	C23H17D11 CIN3O5S	505.07	Highly Purified	Not specified
Santa Cruz Biotechnol ogy	sc-219531	1189985- 02-1	C23H17D11 CIN3O5S	505.07	Not specified	Not specified
MedChem Express	HY- 112028S	1189985- 02-1	C23H17D11 CIN3O5S	505.07	Not specified	Not specified

Note: Isotopic enrichment is a critical parameter for deuterated standards. While not always explicitly stated on product datasheets, it is often detailed in the Certificate of Analysis (CoA), which should be requested from the supplier. For use as an internal standard in mass spectrometry, an isotopic purity of >98% is generally recommended.

Experimental Protocols: Quantification of Glyburide in Biological Matrices using LC-MS/MS

The following is a representative protocol for the quantification of glyburide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Glyburide-d11** as



an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.

Materials and Reagents

- · Glyburide analytical standard
- Glyburide-d11 internal standard
- Human plasma (blank)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Glyburide and
 Glyburide-d11 in methanol to prepare individual stock solutions of 1 mg/mL.
- Working Standard Solutions: Serially dilute the Glyburide stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
- Internal Standard Working Solution (50 ng/mL): Dilute the **Glyburide-d11** stock solution with methanol:water (1:1, v/v) to a final concentration of 50 ng/mL.

Sample Preparation (Protein Precipitation)

- To 100 μL of plasma sample (calibrator, quality control, or unknown), add 200 μL of the internal standard working solution (50 ng/mL in acetonitrile).
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.



- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.

LC-MS/MS Conditions

- LC System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μm).
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions:
 - Glyburide: Q1/Q3 (e.g., m/z 494.1 -> 369.1)
 - Glyburide-d11: Q1/Q3 (e.g., m/z 505.1 -> 369.1)

Data Analysis

- Construct a calibration curve by plotting the peak area ratio of Glyburide to Glyburide-d11
 against the concentration of the Glyburide standards.
- Determine the concentration of Glyburide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Core: Mechanism and Application

The following diagrams, generated using the DOT language, illustrate the signaling pathway of glyburide, a typical experimental workflow, and the logical relationship of its application as an



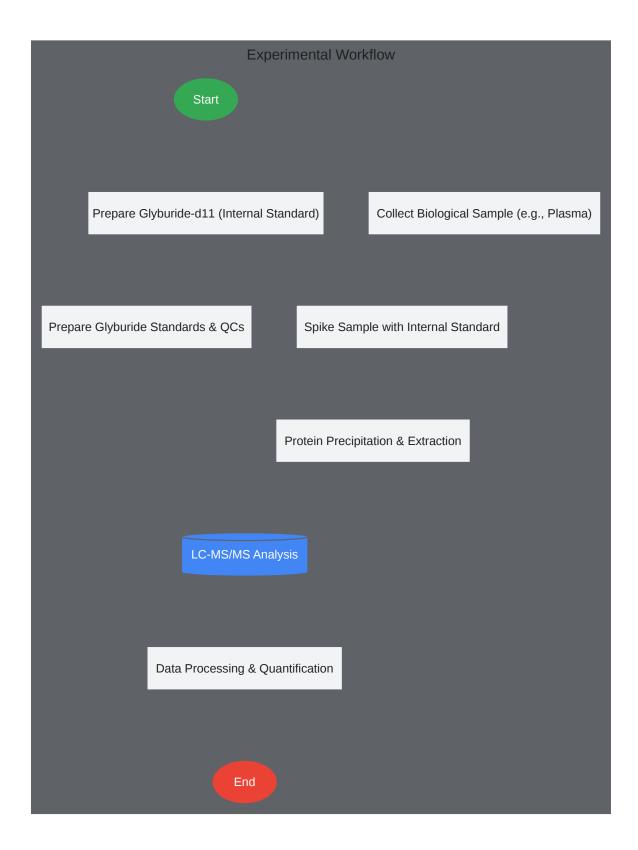
internal standard.



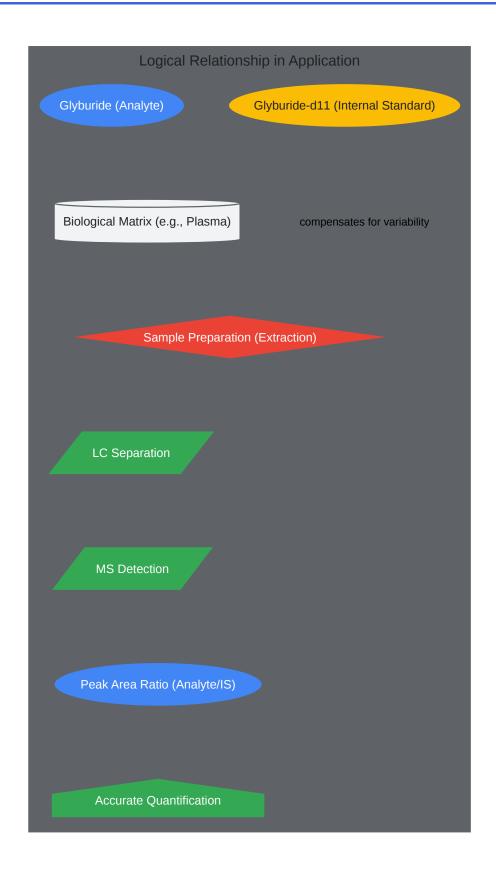
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Caption: Glyburide signaling pathway in pancreatic β -cells.









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 To cite this document: BenchChem. [A Technical Guide to Commercial Glyburide-d11 Reference Standard for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562818#commercial-suppliers-of-glyburide-d11-reference-standard]

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